molecular formula C13H17NO3 B3016482 4-[(2-Phenylethyl)carbamoyl]butanoic acid CAS No. 119627-14-4

4-[(2-Phenylethyl)carbamoyl]butanoic acid

Cat. No.: B3016482
CAS No.: 119627-14-4
M. Wt: 235.283
InChI Key: YDQWOZQRRHREID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Amide and Carboxylic Acid Chemistry

4-[(2-Phenylethyl)carbamoyl]butanoic acid is a bifunctional molecule containing both a carboxylic acid and an amide functional group. This dual nature allows for a rich variety of chemical reactions and intermolecular interactions. The carboxylic acid group can act as a proton donor and participate in hydrogen bonding, while the amide group provides a site for further hydrogen bonding and potential coordination with metal ions.

The synthesis of similar glutaric acid amides is often achieved through the reaction of glutaric anhydride (B1165640) with a corresponding amine, in this case, 2-phenylethylamine. mdpi.com This straightforward reaction provides a reliable method for producing a range of substituted glutaric acid amides. For instance, the synthesis of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid was achieved by reacting 2,4-dichloroaniline (B164938) with glutaric anhydride in toluene (B28343). mdpi.com

Table 1: Physicochemical Properties of Related Glutaric Acid Derivatives

Compound NameMolecular FormulaMelting Point (°C)Synthesis Yield (%)
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acidC₁₁H₁₁Cl₂NO₃155-15685
4-[(4-Chlorophenyl)carbamoyl]butanoic acidC₁₁H₁₂ClNO₃138-13981

Data sourced from studies on related glutaric acid amides. mdpi.commdpi.com

The structural properties of these molecules, particularly the conformation of the aliphatic chain and the orientation of the aromatic ring, are of interest in crystal engineering and materials science. X-ray crystallography studies on related compounds, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid, reveal extended, all-trans configurations in the solid state, stabilized by intermolecular hydrogen bonding. mdpi.com

Review of the Significance of Related Glutaric Acid Amide Derivatives

Glutaric acid and its derivatives are of considerable interest due to their diverse biological activities and applications as building blocks in organic synthesis. geeksforgeeks.org Glutaric acid itself is a naturally occurring metabolite. geeksforgeeks.org

Derivatives of glutaric acid have been investigated for a range of biological activities, including as anti-cancer and anti-leishmanial agents. mdpi.com Furthermore, some glutaric acid amides have been explored for their potential as plant hormone regulators. mdpi.com The ability to readily modify the substituent on the amide nitrogen allows for the creation of libraries of compounds for screening in various biological assays.

Microbial hydrolysis of 3-substituted glutaric acid diamides has been employed to produce chiral glutaric acid monoamides, which are valuable intermediates in the synthesis of pharmaceuticals. nih.gov This highlights the importance of glutaric acid amides in accessing stereochemically pure molecules with potential therapeutic applications. nih.gov

Current Research Landscape for this compound and Analogues

Direct research on this compound is not prevalent in the current scientific literature. However, the research landscape for its constituent parts and analogous structures is very active. The 2-phenylethylamine motif is a common feature in many biologically active compounds and is considered a "privileged" structure in medicinal chemistry. researchgate.netnih.gov This is due to its presence in numerous natural products and pharmaceuticals that interact with a variety of biological targets. nih.gov

Research on other glutaric acid amides has focused on their synthesis, structural characterization, and exploration of their biological activities. mdpi.commdpi.com For example, studies on 4-[(aryl)carbamoyl]butanoic acids have detailed their synthesis and solid-state structures, providing a foundation for understanding the physical properties of this class of compounds. mdpi.commdpi.com The biological evaluation of these analogues has revealed potential applications in areas such as antimicrobial and anticancer research. sphinxsai.commdpi.com

Unanswered Research Questions and Future Directions

The lack of specific research on this compound presents a clear opportunity for future investigation. Key unanswered questions revolve around its synthesis, physicochemical properties, and potential biological activities.

Future research could initially focus on the synthesis and full characterization of this compound. This would involve standard spectroscopic techniques such as NMR and IR spectroscopy, as well as mass spectrometry and elemental analysis. X-ray crystallography could provide valuable insights into its solid-state structure and hydrogen-bonding networks.

Given the biological significance of the phenylethylamine scaffold, a primary avenue for future research would be the investigation of the biological activity of this compound. Screening for antimicrobial, anticancer, and enzyme inhibitory activities would be a logical starting point. The structural similarity to other biologically active glutaric acid amides suggests that this compound could exhibit interesting properties.

Further research could also explore the synthesis of a library of analogues by varying the substituents on the phenyl ring of the phenylethylamine moiety. This would allow for the exploration of structure-activity relationships and the potential optimization of any observed biological effects. The development of efficient and stereoselective synthetic routes to chiral derivatives would also be a valuable contribution to the field.

Properties

IUPAC Name

5-oxo-5-(2-phenylethylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12(7-4-8-13(16)17)14-10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQWOZQRRHREID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119627-14-4
Record name N-(2-PHENETHYL)GLUTARAMIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Strategies for 4 2 Phenylethyl Carbamoyl Butanoic Acid and Structural Analogues

Methodologies for Carbamoyl (B1232498) Linkage Formation

The creation of the carbamoyl (amide) linkage is the cornerstone of synthesizing the target molecule. This is typically achieved through amidation, a condensation reaction between a carboxylic acid and an amine.

The most direct and common method for synthesizing 4-[(2-Phenylethyl)carbamoyl]butanoic acid involves the reaction of succinic anhydride (B1165640) with 2-phenylethylamine. This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and formation of the final product.

The reaction is typically performed by mixing the two reactants in a suitable solvent, such as toluene (B28343), at room temperature. mdpi.commdpi.com The product often precipitates out of the solution and can be isolated through simple filtration. mdpi.commdpi.com

Key Optimization Parameters:

Stoichiometry: Using a 1:1 molar ratio of the amine and the anhydride is crucial for maximizing yield and minimizing unreacted starting materials.

Solvent: The choice of solvent can influence reaction rate and product solubility. While toluene is common, other aprotic solvents may be used.

Temperature: The reaction is often exothermic and proceeds readily at room temperature. However, gentle heating can be applied to ensure completion, though it may increase the risk of side reactions.

Purity of Reactants: The purity of both the amine and the anhydride directly impacts the purity and yield of the final product.

An alternative, though less direct, route is the condensation of succinic acid (the non-anhydride form) with 2-phenylethylamine. This reaction does not proceed spontaneously and requires the activation of the carboxylic acid group, which is discussed in the following section.

When direct condensation is not feasible or when starting from the diacid, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of reagent is critical for achieving high yields, minimizing side reactions, and preserving chiral integrity if applicable. iris-biotech.de Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. growingscience.com

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. luxembourg-bio.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com The amine then reacts with this intermediate to form the amide bond. To suppress side reactions and reduce racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included. peptide.comnih.gov

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. luxembourg-bio.com They are known for their high reactivity and are often used for sterically hindered substrates.

Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most popular coupling reagents due to their high efficiency, fast reaction times, and low rates of racemization. growingscience.compeptide.com

The selection of the coupling reagent and reaction conditions depends on the specific substrates and the desired scale of the reaction. For instance, EDC is often preferred in aqueous conditions as its urea (B33335) byproduct is water-soluble, simplifying purification. peptide.com

Interactive Table: Comparison of Common Amide Coupling Reagents

ClassReagent Name (Abbreviation)AdvantagesDisadvantages
CarbodiimideDicyclohexylcarbodiimide (B1669883) (DCC)Inexpensive, effective for many substrates.Insoluble dicyclohexylurea (DCU) byproduct can complicate purification; potent allergen. luxembourg-bio.com
Carbodiimide1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Water-soluble urea byproduct is easily removed by aqueous extraction. peptide.comMore expensive than DCC.
Uronium SaltHATUVery fast reaction rates, low racemization, highly efficient. growingscience.compeptide.comHigh cost, can be explosive under certain conditions. iris-biotech.de
Phosphonium SaltPyBOPHigh coupling efficiency, especially for hindered amino acids. luxembourg-bio.comRelatively expensive.

Synthesis of the 2-Phenylethyl Moiety and its Precursors

2-Phenylethylamine is a crucial precursor that is widely available commercially. However, for specific research applications or large-scale synthesis, several well-established synthetic routes can be employed.

A prevalent industrial and laboratory method is the reduction of benzyl (B1604629) cyanide. acs.org This can be achieved through catalytic hydrogenation using catalysts like Raney nickel in the presence of ammonia, which helps to minimize the formation of the secondary amine byproduct. orgsyn.org The reaction is typically carried out under high pressure and elevated temperature. orgsyn.org

Another common method involves the reduction of phenylacetamide. A patent describes the use of zinc borohydride (B1222165) in a tetrahydrofuran (B95107) solution to reduce phenylacetamide, resulting in a high yield of 2-phenylethylamine. google.com Other reducing agents like lithium aluminum hydride can also be used.

Alternative precursors for 2-phenylethylamine synthesis include β-nitrostyrene, which can be reduced using powerful hydrides. acs.org

Strategies for Introducing the Butanoic Acid Core

The most efficient strategy for introducing the 4-carboxybutanoyl group is through the acylation of 2-phenylethylamine with a cyclic anhydride.

Reaction with Succinic Anhydride: As previously mentioned, the reaction between 2-phenylethylamine and succinic anhydride provides a direct, high-yield pathway to this compound. This ring-opening reaction is atom-economical and procedurally simple.

Reaction with Glutaric Anhydride: To create structural analogues, other cyclic anhydrides can be used. For example, reacting 2-phenylethylamine with glutaric anhydride would yield 5-[(2-Phenylethyl)carbamoyl]pentanoic acid, a closely related homologue. This strategy has been used to synthesize similar compounds like 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid from 2,4-dichloroaniline (B164938) and glutaric anhydride. mdpi.com

Acylation with Butanoic Acid Derivatives: An alternative involves using an activated derivative of a butanoic acid chain that is protected at one end. For example, one could use a mono-ester of succinic acid (e.g., succinic acid monomethyl ester). The free carboxylic acid would be activated with a coupling reagent and reacted with 2-phenylethylamine. The final step would then be the hydrolysis of the ester to reveal the carboxylic acid of the final product. This multi-step approach is less direct but offers flexibility for more complex syntheses.

Stereoselective Synthesis of Chiral Analogues of this compound

The structure of this compound itself is achiral. However, chiral analogues can be synthesized for specific applications, such as in medicinal chemistry or materials science. Stereoselectivity can be introduced by modifying either the butanoic acid core or the phenylethyl moiety.

Strategies for Stereoselective Synthesis:

Use of Chiral Starting Materials: The most straightforward approach is to start with enantiomerically pure precursors.

Chiral Butanoic Acid Scaffold: One could use a chiral derivative of succinic acid, such as 2-methylsuccinic acid. Reacting an enantiomer of this diacid (after suitable protection and activation of one carboxyl group) with 2-phenylethylamine would result in a diastereomeric mixture that could be separated, or ideally, a stereospecific reaction would yield a single enantiomer of the final product.

Chiral Phenylethyl Moiety: One could use a chiral analogue of 2-phenylethylamine, such as α-methylbenzylamine (1-phenylethylamine). The reaction of a specific enantiomer (e.g., (R)-1-phenylethylamine) with succinic anhydride would produce the corresponding chiral amide.

Asymmetric Catalysis: In this advanced approach, a prochiral substrate is converted into a chiral product using a chiral catalyst. For example, an asymmetric amidation reaction could be envisioned, although this is a challenging transformation. More practically, a chiral center could be installed on the butanoic acid backbone via an asymmetric reaction prior to the amidation step.

Auxiliary-Mediated Synthesis: A chiral auxiliary could be temporarily attached to the butanoic acid scaffold to direct a stereoselective reaction, after which the auxiliary is removed. For instance, N-phosphonyl imines have been used as chiral auxiliaries in nucleophilic addition reactions to create chiral amines. researchgate.net

Implementation of Green Chemistry Principles in Synthetic Pathways

Modern synthetic chemistry emphasizes the importance of sustainability. Applying the principles of green chemistry to the synthesis of this compound can reduce environmental impact and improve safety.

Atom Economy: The synthesis from succinic anhydride and 2-phenylethylamine is highly atom-economical, as all atoms from the reactants are incorporated into the product. This contrasts with methods using coupling reagents, which generate stoichiometric byproducts.

Use of Greener Solvents: Traditional amide syntheses often use hazardous solvents like DMF, NMP, or chlorinated solvents. Research into green alternatives has shown that many amide coupling reactions can be performed in safer solvents like cyclopentyl methyl ether (CPME) or even under solvent-free conditions. nih.govbohrium.comresearchgate.net

Biocatalysis: Enzymes offer a green alternative to chemical catalysts for amide bond formation. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze amidation reactions between carboxylic acids and amines under mild conditions, often without the need for activating agents or intensive purification. nih.govnih.gov This enzymatic approach avoids harsh reagents and minimizes waste. nih.gov

Electrosynthesis: Electrochemical methods for amide synthesis are emerging as a green alternative. rsc.org These methods use electricity to drive the reaction, avoiding the need for stoichiometric chemical oxidants or reductants and often proceeding under mild conditions. rsc.org

Catalytic Direct Amidation: Instead of stoichiometric coupling reagents, catalytic methods for direct amidation of carboxylic acids and amines are being developed. These methods, which often use boronic acid or other catalysts, generate only water as a byproduct, making them inherently greener. mdpi.com

Molecular Structure and Conformational Analysis of 4 2 Phenylethyl Carbamoyl Butanoic Acid

Advanced Solution-State Conformational Probing via Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity

Similarly, the absence of advanced, multi-dimensional NMR data, specifically from NOESY and dynamic NMR experiments, precludes a detailed discussion of the compound's conformational dynamics and the spatial relationships of its atoms in solution.

Further research, including the synthesis and subsequent crystallographic and spectroscopic analysis of 4-[(2-Phenylethyl)carbamoyl]butanoic acid, would be required to generate the data necessary to populate the requested article structure.

Vibrational Spectroscopy for Advanced Functional Group Conformational Insights (e.g., Amide I and II bands)

Vibrational spectroscopy serves as a powerful non-invasive tool for investigating the three-dimensional structure of molecules. By analyzing the absorption of infrared radiation by specific molecular vibrations, detailed insights into the conformation of functional groups can be ascertained. For this compound, the amide linkage is of particular interest, and its conformational properties can be effectively probed by examining characteristic vibrational bands, most notably the Amide I and Amide II bands.

The Amide I and Amide II bands are the most prominent and informative vibrational modes for studying the conformation of the peptide or amide group. researchgate.net

While specific experimental vibrational spectroscopy data for this compound is not extensively published, analysis of structurally similar compounds provides valuable reference points. For example, in the related molecule 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid, a characteristic absorption for the amide C=O stretch (Amide I) was observed at 1653 cm⁻¹. mdpi.com This suggests that the Amide I band for this compound would be expected in a similar region.

The conformational state of the phenylethyl and butanoic acid chains, and how they interact via intramolecular or intermolecular hydrogen bonds, would influence the precise frequencies of these amide bands. For example, the carboxylic acid group could form a hydrogen bond with the amide carbonyl oxygen, which would be reflected in the position of the Amide I band.

The table below summarizes the typical vibrational frequencies for key amide bands and provides an example from a related structure.

Vibrational ModeTypical Frequency Range (cm⁻¹)Primary Vibrational ComponentsExample Frequency (cm⁻¹) in a Related Compound mdpi.com
Amide I 1600 - 1700C=O Stretching1653
Amide II 1500 - 1600N-H Bending and C-N StretchingNot specified
Amide III 1200 - 1300C-N Stretching and N-H BendingNot specified

Data for 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid is provided for comparative insight.

Chemical Reactivity and Derivatization of 4 2 Phenylethyl Carbamoyl Butanoic Acid

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a variety of chemical modifications, including esterification, amide bond formation, and reduction.

Esterification Reactions and Their Scope

The conversion of the carboxylic acid moiety of 4-[(2-Phenylethyl)carbamoyl]butanoic acid to an ester can be achieved through several established methods. The choice of method often depends on the nature of the alcohol and the desired reaction conditions.

One common approach is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. cerritos.eduorganic-chemistry.org This is an equilibrium-driven reaction, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation. organic-chemistry.org

For more sensitive substrates or when milder conditions are required, coupling agents can be employed. The Steglich esterification , for example, utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgorganic-chemistry.orgsynarchive.com This method is highly efficient and can be performed at room temperature, making it suitable for a wide range of alcohols, including sterically hindered ones. organic-chemistry.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org

The following table provides representative examples of esterification reactions of carboxylic acids, illustrating the types of conditions that could be applied to this compound.

Carboxylic AcidAlcoholReagents/ConditionsYield (%)
(E)-Cinnamic acidBenzyl (B1604629) alcoholDCC, DMAP, 45°C76
Benzoic acidIsopropanolDCC, DMAP, CH₂Cl₂, rt90
Phenylacetic acidtert-ButanolDCC, DMAP, CH₂Cl₂, rt92

Formation of New Amide Bonds with Primary and Secondary Amines

The carboxylic acid group of this compound can be activated to react with primary or secondary amines to form a new amide bond, resulting in a diamide. This transformation typically requires the use of a coupling reagent to convert the carboxylic acid into a more reactive species. mychemblog.com

A variety of modern coupling reagents are available for this purpose, including uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), as well as phosphonium (B103445) salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.govfishersci.co.uk These reactions are generally carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). fishersci.co.uk The choice of coupling reagent and conditions can be optimized to achieve high yields and minimize side reactions, even with sterically hindered or electronically deficient amines. rsc.org

Below is a table summarizing common conditions for amide bond formation using various coupling reagents.

Carboxylic AcidAmineCoupling Reagent/ConditionsYield (%)
Boc-Val-OH4-Amino-N-(4-methoxybenzyl)benzamideHATU, DIPEA, DMF, 23°C, 5 h38
Benzoic AcidAnilineEDC, HOBt, DMAP, DIPEA, MeCN, rt, 12 h95
Phenylacetic AcidBenzylamineT3P, TEA, EtOAc, rt, 2 h98

Reduction to Alcohols and Other Acid Derivatives

The carboxylic acid functionality can be selectively reduced to a primary alcohol. Due to the presence of the amide group, which is also reducible, a chemoselective reducing agent is required. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and amides. ic.ac.ukbyjus.commasterorganicchemistry.comlibretexts.org To selectively reduce the carboxylic acid, milder or more specific reagents are preferred.

Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is an excellent reagent for the selective reduction of carboxylic acids in the presence of amides. researchgate.netresearchgate.netyoutube.comlibretexts.org This chemoselectivity is a significant advantage for a molecule like this compound, as it allows for the transformation of the carboxylic acid to a primary alcohol while leaving the amide bond intact. researchgate.netresearchgate.netnih.gov The reaction is typically carried out in an ethereal solvent like THF at room temperature or with gentle heating. researchgate.net

The following table illustrates the chemoselective reduction of carboxylic acids in the presence of other functional groups.

SubstrateReagent/ConditionsProductYield (%)
4-Benzoylbenzoic acidEt₃N·BH₃, 80°C4-(Hydroxymethyl)benzoic acidHigh
Adipic acid monomethyl esterBH₃·THF, THF, rtMethyl 6-hydroxyhexanoate95
N-Boc-phenylalanineBH₃·SMe₂, THF, rtN-Boc-phenylalaninol92

Reactivity of the Amide Linkage

The secondary amide bond in this compound is generally stable but can undergo cleavage or substitution under specific, often harsh, conditions.

Mechanism of Hydrolysis and Transamidation Reactions

Hydrolysis of the amide bond to yield the corresponding carboxylic acid (glutaric acid) and phenylethylamine requires either acidic or basic conditions, typically with heating. allen.inmasterorganicchemistry.comkhanacademy.orgyoutube.comlibretexts.org

In basic hydrolysis , a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. umich.eduarkat-usa.org This forms a tetrahedral intermediate which then collapses to expel the amide anion as the leaving group. The amide anion is a strong base and will deprotonate the newly formed carboxylic acid, driving the reaction to completion. arkat-usa.org

Transamidation is a process where the N-phenylethyl group is exchanged with another amine. This reaction is generally challenging for unactivated secondary amides. However, metal-free methods have been developed that involve the activation of the amide, for example, by N-functionalization with a Boc group, followed by nucleophilic attack of an incoming amine. lookchem.comorganic-chemistry.org The reaction can also be catalyzed by certain metal complexes. The proposed mechanism for some catalyzed transamidations involves the formation of a metal-amidate complex, which then reacts with the incoming amine. researchgate.net

The table below provides examples of conditions for amide hydrolysis and transamidation.

Reaction TypeSubstrateReagents/ConditionsProduct
Acid HydrolysisN-MethylacetamideH₂SO₄, H₂O, heatAcetic acid and Methylammonium sulfate
Base HydrolysisBenzamideNaOH, H₂O, heatSodium benzoate (B1203000) and Ammonia
TransamidationN-Boc-N-benzylbenzamideMorpholine, Et₃N, CH₂Cl₂, 23°C, 15 hN-Morpholinobenzamide

N-Substitution Reactions of the Amide Nitrogen

Direct substitution on the amide nitrogen is a challenging transformation due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity. However, specific methods have been developed for N-arylation and N-alkylation of secondary amides.

N-Arylation can be achieved through copper-catalyzed cross-coupling reactions, often referred to as the Goldberg reaction. acs.orgnih.govmdpi.com This reaction typically involves the coupling of the amide with an aryl halide in the presence of a copper catalyst, a ligand (such as a diamine or an amino acid), and a base. acs.orgnih.gov The conditions can be harsh, often requiring high temperatures.

N-Alkylation of secondary amides with alkyl halides generally requires a strong base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. stackexchange.com Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like DMF or THF. stackexchange.com The resulting amidate anion can then act as a nucleophile and displace the halide from the alkylating agent.

The following table gives some examples of N-substitution reactions of secondary amides.

Reaction TypeAmide SubstrateReagent 1Reagent 2/ConditionsProductYield (%)
N-ArylationPyrrolidin-2-oneIodobenzeneCuI, (S)-N-Methylpyrrolidine-2-carboxylate, K₃PO₄, DMSO, 110°C1-Phenylpyrrolidin-2-one95
N-AlkylationAcetamideIodopropaneNaH, DMF, rtN-PropylacetamideModerate
N-ArylationN-MethylbenzamidePhenylboronic acidCu(OAc)₂, Pyridine, 4Å MS, O₂, 60°CN-Methyl-N-phenylbenzamide85

Functionalization of the Phenylethyl Side Chain

The phenylethyl side chain offers two primary locations for chemical modification: the phenyl ring and the two-carbon ethyl bridge connecting it to the amide nitrogen.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic rings. The existing substituent, an ethyl group attached to the amide structure (-CH₂CH₂NHCO-), influences both the rate of reaction and the regiochemical outcome.

The ethyl group directly attached to the benzene (B151609) ring acts as a weak electron-donating group through hyperconjugation and induction. This donation of electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. Such groups are known as "activating groups". ulethbridge.ca

In terms of regioselectivity, alkyl groups are established ortho, para-directors. masterorganicchemistry.com They stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the electrophile adds to the ortho or para positions. youtube.com This stabilization results in the preferential formation of 1,2- and 1,4-disubstituted products. The amide functionality is sufficiently distant from the ring, so its electronic influence is negligible compared to the directing effect of the alkyl group.

Common electrophilic aromatic substitution reactions that can be applied to the phenyl ring include halogenation, nitration, and Friedel-Crafts acylation. Due to steric hindrance from the side chain, the para-substituted product is often favored over the ortho-substituted product.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Reaction Reagents Electrophile (E+) Predicted Major Products
Halogenation Br₂, FeBr₃ Br⁺ 4-{[(2-(4-bromophenyl)ethyl)]carbamoyl}butanoic acid
Nitration HNO₃, H₂SO₄ NO₂⁺ 4-{[(2-(4-nitrophenyl)ethyl)]carbamoyl}butanoic acid
Friedel-Crafts Acylation CH₃COCl, AlCl₃ CH₃CO⁺ 4-{[(2-(4-acetylphenyl)ethyl)]carbamoyl}butanoic acid

Oxidative and Reductive Modifications of the Ethyl Bridge

The ethyl bridge itself is a saturated alkyl chain, but its proximity to the phenyl ring makes the benzylic position (the -CH₂- group attached to the ring) susceptible to oxidation. Conversely, the aromatic ring can undergo reduction while leaving the rest of the molecule intact.

Oxidative Modifications: The benzylic C-H bonds are weaker than other sp³ C-H bonds and can be selectively oxidized. nih.gov Treatment with common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents under appropriate conditions, can convert the benzylic methylene (B1212753) group into a carbonyl group. This would transform the phenylethyl side chain into a 2-oxo-2-phenylethyl group, yielding an α-ketoamide derivative. Metal-catalyzed aerobic oxidation presents a greener alternative for this transformation. nih.gov

Reductive Modifications: While the ethyl bridge is resistant to reduction, the phenyl ring can be reduced to a cyclohexyl ring through catalytic hydrogenation. wikipedia.org This reaction typically requires a metal catalyst such as rhodium, palladium, or platinum and is often carried out under hydrogen pressure. This modification removes the aromaticity and creates the corresponding cyclohexylethyl derivative, significantly altering the steric and electronic properties of the side chain.

Table 2: Plausible Oxidative and Reductive Modifications

Modification Type Reagents Modified Moiety Product Name
Benzylic Oxidation KMnO₄, heat Phenylethyl 4-[(2-Oxo-2-phenylethyl)carbamoyl]butanoic acid
Aromatic Reduction H₂, Rh/C Phenyl 4-{[(2-Cyclohexylethyl)]carbamoyl}butanoic acid

Regioselective Modifications of the Butanoic Acid Aliphatic Chain

The butanoic acid portion of the molecule, derived from glutaric acid, is an aliphatic chain with two carbonyl groups at its termini. The methylene groups adjacent to these carbonyls (the α-positions) are the most reactive sites for regioselective functionalization due to the acidity of their C-H bonds, which allows for the formation of enols or enolates. libretexts.org

One of the most well-established reactions for the regioselective functionalization of carboxylic acids is α-halogenation. The Hell-Volhard-Zelinsky (HVZ) reaction, for instance, allows for the selective bromination at the α-carbon of a carboxylic acid using reagents like PBr₃ and Br₂. acs.org In the context of this compound, this would lead to substitution at the carbon adjacent to the carboxylic acid group.

Alternatively, the α-position adjacent to the amide carbonyl can also be functionalized. After converting the carboxylic acid to an ester to prevent interference, treatment with a strong base (like lithium diisopropylamide, LDA) would selectively deprotonate the α-position of the amide, and the resulting enolate could be trapped with an electrophile, such as a halogen source (e.g., N-chlorosuccinimide, NCS). acs.org

These regioselective modifications allow for the introduction of new functional groups onto the aliphatic backbone, which can then be used for further derivatization.

Table 3: Potential Regioselective Modifications of the Aliphatic Chain

Reaction Position of Modification Reagents Potential Product

| α-Bromination (HVZ-type) | Carbon α to -COOH | 1. PBr₃, Br₂ 2. H₂O | 2-Bromo-4-[(2-phenylethyl)carbamoyl]butanoic acid | | α-Chlorination | Carbon α to -CONH- | 1. Protect -COOH (e.g., as ester) 2. LDA, THF 3. NCS | Methyl 4-chloro-5-oxo-5-[(2-phenylethyl)amino]pentanoate |

Computational Chemistry and Theoretical Modeling of 4 2 Phenylethyl Carbamoyl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., Density Functional Theory (DFT) approaches)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure and stability of 4-[(2-Phenylethyl)carbamoyl]butanoic acid. DFT methods, such as B3LYP or B3PW91, combined with basis sets like 6-31+G(d) or def2-TZVP, are well-suited for this purpose. biointerfaceresearch.commdpi.com These calculations can provide a wealth of information, including the optimized molecular geometry in the gas phase or in a solvent, which is crucial for determining the most stable arrangement of the atoms. biointerfaceresearch.com

Furthermore, DFT calculations can determine key thermodynamic properties like enthalpy and Gibbs free energy, which are indicative of the compound's stability. biointerfaceresearch.com Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be computed. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. doi.orgresearchgate.net Additionally, these methods can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound. biointerfaceresearch.com

To illustrate the type of data obtained from such calculations, a hypothetical table of DFT-derived properties for this compound is presented below.

Calculated PropertyHypothetical Value
Optimized Energy (Hartree)-880.12345
HOMO Energy (eV)-6.54
LUMO Energy (eV)-0.21
HOMO-LUMO Gap (eV)6.33
Dipole Moment (Debye)3.45

Molecular Dynamics Simulations for Conformational Space Exploration

The flexibility of the alkyl chain and the rotatable bonds in this compound mean that it can adopt a vast number of conformations. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring this conformational space. youtube.comdrexel.edu By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. nih.gov

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field and water model is crucial for the accuracy of the simulation. nih.gov MD simulations can provide insights into the dynamic behavior of the molecule, including the folding and unfolding of the alkyl chain and the orientation of the phenyl and carboxyl groups. mdpi.com The results of MD simulations can be used to identify low-energy, stable conformations that are likely to be present under experimental conditions.

A hypothetical representation of the results from a conformational analysis is shown in the table below, indicating the relative energies of different conformers.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°)
1 (Global Minimum)0.00178.5
21.25-65.3
32.8970.1

Prediction of Chemical Reactivity and Elucidation of Reaction Mechanisms

Computational methods can be employed to predict the chemical reactivity of this compound and to elucidate potential reaction mechanisms. DFT-based reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. biointerfaceresearch.comresearchgate.net These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions.

Furthermore, DFT can be used to model the transition states of chemical reactions, allowing for the calculation of activation energies. acs.orgacs.org This is invaluable for understanding the kinetics of reactions and for predicting the most likely reaction pathways. For example, the mechanism of amide hydrolysis or the esterification of the carboxylic acid group could be investigated using these methods. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electrons within the molecule, which can influence its reactivity. biointerfaceresearch.com

The following table provides hypothetical values for some of these reactivity descriptors.

Reactivity DescriptorHypothetical Value
Chemical Potential (μ) (eV)-3.375
Chemical Hardness (η) (eV)3.165
Electrophilicity Index (ω)1.80

In Silico Analysis of Molecular Interactions and Binding Modes (if applied to specific molecular targets)

If this compound were being investigated for a potential biological application, in silico methods such as molecular docking would be essential for studying its interactions with specific molecular targets, such as proteins or enzymes. biomolther.org Molecular docking simulations predict the preferred binding orientation of a ligand to a receptor and estimate the strength of the interaction, often expressed as a docking score. biomolther.orgnih.gov

These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov The phenylethylamine moiety present in the target compound is a common feature in many biologically active molecules, and docking studies on derivatives of this scaffold have been successfully used to understand their structure-activity relationships. biomolther.orgresearchgate.net The insights gained from molecular docking can guide the design of more potent and selective analogs.

A hypothetical table of docking results for this compound with a hypothetical protein target is shown below.

Docking ProgramBinding Affinity (kcal/mol)Key Interacting Residues
AutoDock Vina-8.2TYR88, PHE234, ASN112
GOLD75.6TYR88, LYS91, ASP110

Application of Machine Learning Algorithms for Predictive Modeling of Derivatives

Machine learning (ML) algorithms, in conjunction with computational chemistry, offer a powerful approach for the predictive modeling of derivatives of this compound. acs.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or other properties of a series of compounds based on their molecular descriptors. nih.govfrontiersin.org

These descriptors can be calculated using quantum chemical methods and can include electronic, steric, and hydrophobic parameters. digitellinc.compku.edu.cn ML algorithms such as random forests, support vector machines, or neural networks can then be trained on a dataset of molecules with known activities to build a predictive model. nih.govpku.edu.cn This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates from a large virtual library of derivatives. nih.gov

The table below illustrates the components of a hypothetical QSAR study for derivatives of this compound.

ComponentDescription
Molecular DescriptorsHOMO/LUMO energies, dipole moment, molecular weight, logP
Machine Learning AlgorithmRandom Forest Regression
Predicted PropertyInhibitory concentration (IC50) against a target enzyme
Model Performance (Hypothetical R²)0.85

Applications of 4 2 Phenylethyl Carbamoyl Butanoic Acid in Advanced Chemical Materials and Catalysis

Incorporation into Polymeric Systems for Novel Material Development

The molecular structure of 4-[(2-phenylethyl)carbamoyl]butanoic acid contains both a carboxylic acid and an amide group, which are functionalities well-suited for polymerization reactions. The carboxylic acid can participate in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. The secondary amide group's hydrogen atom can also, in principle, be involved in polymerization, although it is less reactive.

The incorporation of the phenylethyl group along the polymer backbone would introduce aromatic moieties, which can enhance the thermal stability and mechanical properties of the resulting polymer. Furthermore, the regular spacing of the amide groups could promote intermolecular hydrogen bonding between polymer chains, leading to materials with ordered domains and potentially interesting liquid crystalline or self-healing properties. To date, specific research on the integration of this compound into polymeric systems has not been reported in scientific literature, representing a potential area for future investigation.

Utilization as a Ligand in Metal-Organic Frameworks or Coordination Chemistry

The carboxylate group of this compound is a classic coordinating group for metal ions, making the molecule a candidate for use as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The formation of a carboxylate by deprotonation allows it to bind to metal centers in various modes (monodentate, bidentate chelate, bidentate bridging), which influences the dimensionality and topology of the resulting framework.

The length and flexibility of the butanoic acid chain, combined with the bulky phenylethyl group, would act as a spacer between metal nodes. This could lead to the formation of porous frameworks with specific pore sizes and chemical environments, dictated by the phenylethyl and amide functionalities. These groups lining the pores could offer specific sites for guest molecule binding, potentially leading to applications in gas storage, separation, or sensing. While the use of ligands with aliphatic backbones is an emerging area in MOF chemistry, specific studies employing this compound as a ligand have not been documented.

Role in Supramolecular Chemistry and Self-Assembly Processes

The most well-documented potential for compounds structurally similar to this compound lies in supramolecular chemistry. The combination of a carboxylic acid (a strong hydrogen bond donor and acceptor) and an amide group (also a hydrogen bond donor and acceptor) makes it an excellent building block for self-assembly.

X-ray crystallographic studies on analogous glutaric acid-amide derivatives, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid and 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, reveal highly ordered solid-state structures dominated by hydrogen bonding. A common and prominent feature is the formation of "supramolecular tapes." This occurs through two primary interactions:

Carboxylic Acid Dimerization: Two molecules associate via strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic eight-membered ring synthon ({···OCOH}₂).

Amide Chain Formation: The amide groups of these dimerized pairs then link to adjacent pairs via N-H···O hydrogen bonds, extending the structure into a one-dimensional tape.

These interactions create robust, tape-like polymer structures held together by non-covalent bonds. The phenyl group (or substituted phenyl groups in the analogs) decorates the exterior of these tapes, influencing their packing in the crystal lattice. It is highly probable that this compound would exhibit similar self-assembly behavior, forming comparable supramolecular structures. The conformational flexibility of the butanoic acid backbone and twists around the amide and phenyl groups would influence the precise geometry of these assemblies.

Below is a table summarizing key intermolecular hydrogen bonding parameters observed in a closely related compound, which are indicative of the interactions expected for this compound.

Interaction Type Donor-H···Acceptor H···A Distance (Å) D···A Distance (Å) D-H···A Angle (°) Symmetry Operation Reference
Carboxylic Acid DimerO-H···O(carbonyl)1.842.6511691-x, 1-y, 2-z
Amide ChainN-H···O(amide)2.2083.027159x, 1+y, z
Data presented for 4-[(4-chlorophenyl)carbamoyl]butanoic acid as a representative analog.

Application as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

In its current form, this compound is an achiral molecule and therefore cannot function as a chiral auxiliary. However, its structure could be readily adapted for applications in asymmetric synthesis. By substituting the achiral phenylethylamine used in its synthesis with a chiral amine, such as (S)-1-phenylethylamine, an enantiopure version of the molecule could be prepared.

Such a chiral molecule would possess the necessary features to act as a chiral auxiliary. A substrate could be attached to the carboxylic acid terminus, and the chiral environment created by the stereocenter of the phenylethylamine moiety could direct the stereochemical outcome of a subsequent reaction on the substrate. After the reaction, the auxiliary could be cleaved and potentially recovered. Chiral auxiliaries are fundamental tools for controlling stereochemistry in the synthesis of complex, biologically active molecules.

Furthermore, chiral derivatives of this compound could serve as valuable building blocks themselves, providing a scaffold with a defined stereochemistry for the synthesis of more complex chiral targets. There are currently no published studies demonstrating the use of chiral versions of this compound for these purposes.

Design and Synthesis of Derivatives for Catalytic Applications

While this compound itself is not a catalyst, its scaffold is suitable for the design and synthesis of derivatives with potential catalytic activity. The phenylethyl group offers a site for functionalization. For instance, the introduction of coordinating groups (e.g., phosphines, pyridyls) onto the phenyl ring could create a ligand capable of binding to a transition metal. The resulting metal complex could then function as a catalyst, where the butanoic acid-amide portion provides a secondary coordination sphere or helps to control solubility and stability.

Alternatively, the principles of organocatalysis could be applied. By synthesizing chiral derivatives, as discussed in the previous section, and incorporating additional functional groups, it might be possible to create bifunctional organocatalysts. For example, the carboxylic acid could act as a Brønsted acid, while another group introduced elsewhere in the molecule could act as a Lewis base, enabling cooperative catalysis for certain reaction types. Asymmetric organocatalysis, often employing proline-based structures, has become a powerful tool in organic synthesis, and the development of new catalyst scaffolds is an active area of research. The design of catalysts based on the this compound framework remains a theoretical concept without concrete examples in the literature.

Environmental Chemistry and Green Engineering Considerations for 4 2 Phenylethyl Carbamoyl Butanoic Acid

Studies on Biodegradation Pathways and Biotransformation Products

The biodegradation of 4-[(2-Phenylethyl)carbamoyl]butanoic acid in the environment is anticipated to proceed through several key enzymatic reactions, primarily targeting the amide bond and the aliphatic and aromatic portions of the molecule. The central initial step in its breakdown is likely the hydrolysis of the amide linkage.

Amide Hydrolysis: The amide bond is generally stable but can be cleaved by amidase enzymes produced by various microorganisms. This hydrolysis would break the molecule into two primary metabolites: phenylethylamine and succinic acid (as butanoic acid with a terminal carboxyl group is succinic acid).

Phenylethylamine: This compound is known to be biodegradable. mdpi.comwikipedia.orgresearchgate.net Microbial degradation of phenylethylamine typically involves oxidation of the amino group by monoamine oxidase, leading to the formation of phenylacetaldehyde, which is further oxidized to phenylacetic acid. Phenylacetic acid can then be funneled into central metabolic pathways, often through the opening of the aromatic ring.

Succinic Acid: As a dicarboxylic acid, succinic acid is a common metabolite in the Krebs cycle and is readily biodegradable by a wide range of microorganisms under both aerobic and anaerobic conditions.

Alkyl Chain Oxidation: An alternative or parallel pathway for the parent molecule could involve the oxidation of the butanoic acid chain. Similar to the biodegradation of n-alkanes, this process would likely be initiated by an alkane hydroxylase, leading to the formation of hydroxylated intermediates. nih.govresearchgate.netnih.gov This could be followed by further oxidation to a ketone and eventual cleavage of the carbon chain.

Aromatic Ring Hydroxylation: The phenyl group of the phenylethylamine moiety is also a target for microbial degradation. Mono- or dioxygenase enzymes can hydroxylate the aromatic ring, leading to the formation of catechol or other dihydroxylated intermediates. These intermediates can then undergo ring cleavage, making the carbon skeleton available for microbial metabolism.

The expected biotransformation products from these pathways are summarized in the table below.

Parent Compound Potential Biotransformation Pathway Primary Biotransformation Products Secondary Products
This compoundAmide HydrolysisPhenylethylamine, Succinic acidPhenylacetaldehyde, Phenylacetic acid
Alkyl Chain OxidationHydroxylated derivativesKeto-derivatives
Aromatic Ring HydroxylationHydroxylated aromatic derivativesCatechol, Ring-cleavage products

Photochemical and Chemical Degradation Mechanisms in Environmental Matrices

In addition to biodegradation, this compound can be degraded in the environment through abiotic processes such as photochemical and chemical reactions.

Photochemical Degradation: The aromatic ring in the phenylethylamine moiety makes the molecule susceptible to photodegradation. Direct photolysis can occur through the absorption of UV radiation from sunlight, leading to the excitation of electrons in the aromatic system and subsequent bond cleavage. Indirect photolysis can also be a significant degradation pathway, involving reactions with photochemically generated reactive species in the water, such as hydroxyl radicals (•OH) and singlet oxygen. These reactive species can attack the aromatic ring and the aliphatic chain, leading to hydroxylation and oxidation.

Chemical Degradation (Hydrolysis): The amide bond in this compound is susceptible to chemical hydrolysis, particularly under acidic or basic conditions. byjus.comlibretexts.orgchemguide.co.uklibretexts.orgvedantu.com In acidic environments, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. In both cases, the result is the cleavage of the amide bond to yield phenylethylamine and succinic acid. The rate of hydrolysis is generally slow at neutral pH but can be significant in acidic or alkaline soils and waters.

Degradation Mechanism Environmental Matrix Key Reactants/Conditions Primary Degradation Products
Direct PhotolysisSurface Waters, Soil SurfaceUV Radiation (Sunlight)Various photoproducts from bond cleavage
Indirect PhotolysisSurface WatersHydroxyl radicals, Singlet oxygenHydroxylated and oxidized derivatives
Acid-Catalyzed HydrolysisAcidic Soils and WatersH₃O⁺Phenylethylamine, Succinic acid
Base-Catalyzed HydrolysisAlkaline Soils and WatersOH⁻Phenylethylamine, Salt of Succinic acid

Life Cycle Assessment of Synthetic Routes for Environmental Impact Minimization

A Life Cycle Assessment (LCA) is a systematic evaluation of the environmental impacts of a product or process throughout its entire life cycle. For a synthetic chemical like this compound, a "cradle-to-gate" LCA would assess the environmental burden from raw material extraction, through synthesis, to the final product leaving the factory gate.

A common synthetic route for this compound would likely involve the reaction of phenylethylamine with succinic anhydride (B1165640) or a derivative. The key stages and potential environmental hotspots in such a synthesis are:

Raw Material Acquisition: The production of phenylethylamine and succinic anhydride has its own environmental footprint, including energy consumption and emissions associated with their synthesis. Phenylethylamine is often produced via the reduction of benzyl (B1604629) cyanide, while succinic anhydride can be derived from the hydrogenation of maleic anhydride.

Work-up and Purification: After the reaction, the product needs to be isolated and purified. This typically involves steps like extraction, crystallization, and drying, which consume additional solvents and energy. Waste generated during this stage, including solvent waste and byproducts, must be managed.

To minimize the environmental impact, the following green engineering strategies could be considered:

Use of Renewable Feedstocks: Exploring bio-based routes to phenylethylamine and succinic acid.

Solvent Selection: Employing green solvents (e.g., water, supercritical CO2) or minimizing solvent use.

Catalysis: Using efficient and recyclable catalysts to improve reaction rates and reduce energy consumption.

Process Intensification: Utilizing technologies like flow chemistry to improve efficiency and reduce waste. researchgate.net

Waste Valorization: Finding applications for any byproducts generated during the synthesis.

Life Cycle Stage Potential Environmental Hotspots Green Engineering Strategies for Minimization
Raw Material AcquisitionFossil fuel consumption, emissions from precursor synthesisUse of bio-based phenylethylamine and succinic acid
Chemical SynthesisUse of hazardous solvents, energy consumptionGreen solvent selection, catalytic routes, process optimization
Product PurificationSolvent waste, energy for separationRecrystallization in green solvents, membrane filtration
Waste ManagementDisposal of solvent and byproduct wasteSolvent recycling, waste valorization

Development of Analytical Methods for Environmental Detection and Monitoring

The development of sensitive and selective analytical methods is crucial for monitoring the presence and fate of this compound in the environment. Due to its chemical structure, a combination of chromatographic separation and selective detection would be the most suitable approach.

Sample Preparation: For environmental matrices like water and soil, a pre-concentration step is often necessary to detect the compound at trace levels. Solid-phase extraction (SPE) is a common technique for this purpose. The choice of the SPE sorbent would depend on the physicochemical properties of the target analyte. Given the presence of both a nonpolar aromatic ring and a polar carboxylic acid group, a mixed-mode or polymer-based sorbent could be effective.

Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC with a C18 column would likely be the separation method of choice. The mobile phase would typically consist of a mixture of water (with an acid modifier like formic acid to suppress the ionization of the carboxylic acid group) and an organic solvent like acetonitrile (B52724) or methanol.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) would provide high sensitivity and selectivity. Electrospray ionization (ESI) would be the preferred ionization technique. For confirmation and quantification, tandem mass spectrometry (MS/MS) would be used, monitoring specific precursor-to-product ion transitions.

Gas Chromatography (GC): Direct analysis by GC is not feasible due to the low volatility and thermal instability of the compound. However, GC-MS analysis could be possible after a derivatization step to convert the carboxylic acid group into a more volatile ester (e.g., a methyl or silyl (B83357) ester).

Analytical Step Technique Key Considerations
Sample Extraction and CleanupSolid-Phase Extraction (SPE)Selection of appropriate sorbent (e.g., mixed-mode, polymeric)
Liquid-Liquid Extraction (LLE)Choice of an appropriate organic solvent
SeparationHigh-Performance Liquid Chromatography (HPLC)Reversed-phase column (e.g., C18), gradient elution
Gas Chromatography (GC)Requires prior derivatization of the carboxylic acid group
Detection and QuantificationMass Spectrometry (MS)Electrospray ionization (ESI), tandem MS (MS/MS) for high selectivity
UV Detection (HPLC)Limited sensitivity and selectivity compared to MS

Future Research Trajectories for 4 2 Phenylethyl Carbamoyl Butanoic Acid Chemistry

Exploration of Unconventional Synthetic Methodologies

The conventional synthesis of 4-[(2-Phenylethyl)carbamoyl]butanoic acid analogues typically involves the reaction of an amine with glutaric anhydride (B1165640). mdpi.commdpi.com Future research will likely focus on unconventional synthetic methodologies to enhance efficiency, sustainability, and access to a wider range of derivatives.

Potential Unconventional Synthetic Approaches:

MethodologyDescriptionPotential Advantages
Flow Chemistry Continuous reaction processes in tubes or microreactors.Improved reaction control, enhanced safety, scalability, and potential for automation.
Microwave-Assisted Synthesis Utilization of microwave irradiation to accelerate chemical reactions.Rapid reaction times, increased yields, and often milder reaction conditions.
Biocatalysis Employment of enzymes or whole organisms to catalyze the synthesis.High selectivity, mild reaction conditions (aqueous environment, ambient temperature and pressure), and reduced environmental impact.
Mechanochemistry Chemical reactions induced by mechanical energy (e.g., ball milling).Solvent-free or low-solvent conditions, access to novel reaction pathways, and potential for synthesizing otherwise inaccessible compounds.

These methodologies offer promising alternatives to traditional batch synthesis, potentially leading to more economical and environmentally friendly production of this compound and its derivatives.

Advanced Characterization Techniques for Molecular Interactions

A thorough understanding of the molecular interactions of this compound is crucial for the development of new applications. While standard techniques like NMR and X-ray crystallography have been used for related compounds, future research will benefit from the application of more advanced characterization techniques. mdpi.commdpi.com

Advanced Characterization Techniques and Their Applications:

TechniqueInformation GainedRelevance to this compound
2D NMR Spectroscopy (e.g., NOESY, ROESY) Provides through-space correlations between protons, revealing conformational details in solution.Elucidation of the three-dimensional structure and intermolecular interactions in a solution state, which is often more biologically relevant than the solid state.
Isothermal Titration Calorimetry (ITC) Directly measures the heat change upon binding, providing thermodynamic parameters of interaction (enthalpy, entropy, and binding affinity).Quantification of the binding affinity and thermodynamics of interaction with biological targets or materials.
Surface Plasmon Resonance (SPR) Monitors molecular interactions in real-time without the need for labels.Determination of the kinetics (on- and off-rates) of binding to surface-immobilized targets.
Cryogenic Electron Microscopy (Cryo-EM) Allows for the high-resolution structural determination of macromolecules and their complexes in a near-native state.Visualization of the interaction of this compound with large biological assemblies.

By employing these advanced techniques, researchers can gain a more dynamic and detailed picture of how this molecule interacts with its environment at a molecular level.

Multidisciplinary Approaches Integrating Chemical Biology and Materials Science

The future of chemical research lies in multidisciplinary collaborations. For this compound, integrating chemical biology and materials science could unlock a host of novel applications. The structural motif of a carboxylic acid linked to a phenyl group is found in compounds with interesting biological activities and material properties. mdpi.commdpi.com

In the realm of chemical biology , this compound could serve as a scaffold for the development of probes to study biological processes or as a starting point for the design of new therapeutic agents. For instance, related glutaric acid-amide molecules have been investigated for various biological activities. mdpi.com

In materials science , the self-assembly properties of molecules containing both hydrogen-bond donors (amide and carboxylic acid) and aromatic rings could be exploited. Supramolecular tapes formed through hydrogen bonding have been observed in the crystal structures of similar compounds. mdpi.comsemanticscholar.org This could lead to the development of new gels, liquid crystals, or other functional materials.

Leveraging Artificial Intelligence and Robotics in Discovery and Synthesis

Expanding the Chemical Space of Derivatization for Novel Applications

Systematic derivatization of the this compound scaffold is a promising strategy for discovering new applications. By modifying different parts of the molecule, its physicochemical and biological properties can be fine-tuned.

Potential Derivatization Strategies:

Molecular MoietyPotential ModificationsDesired Outcomes
Phenyl Ring Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions.Modulation of lipophilicity, electronic properties, and binding interactions with biological targets.
Ethyl Linker Alteration of chain length, introduction of rigidity (e.g., double bonds), or incorporation of heteroatoms.Optimization of conformational flexibility and spatial orientation of the phenyl ring relative to the carbamoyl (B1232498) group.
Butanoic Acid Chain Variation of the alkyl chain length, introduction of branching, or cyclization.Adjustment of solubility and steric hindrance.
Carboxylic Acid Conversion to esters, amides, or other functional groups.Modification of polarity, hydrogen bonding capacity, and potential for serving as a pro-drug.

This systematic exploration of the chemical space around this compound, guided by computational predictions and enabled by automated synthesis, holds the key to unlocking its full potential in various scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[(2-Phenylethyl)carbamoyl]butanoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via carbamoylation of 4-aminobutanoic acid derivatives using 2-phenylethyl isocyanate. Alternatively, Michael-type addition reactions (e.g., thioglycolic acid to α,β-unsaturated ketones) may be adapted, as demonstrated for structurally similar 4-aryl-4-oxobutanoic acids . Key parameters include temperature control (0–25°C), solvent choice (e.g., DMF or THF), and catalysis (e.g., DMAP). Purity is typically assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How is the compound characterized structurally and analytically?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm the carbamoyl group (δ ~165–170 ppm for carbonyl) and phenyl protons (δ ~7.2–7.4 ppm).
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion validation (e.g., [M+H]⁺ for C₁₃H₁₇NO₃: calc. 251.12).
  • X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement (Mo-Kα radiation, 100 K). SHELX programs are robust for small-molecule structures .

Advanced Research Questions

Q. What experimental strategies are used to evaluate its potential as a DNA intercalator?

  • Methodology :

  • UV-Vis Titration : Monitor hypochromism and bathochromic shifts in DNA (e.g., CT-DNA) upon compound binding .
  • Fluorescence Quenching : Competitive assays with ethidium bromide to determine binding constants (e.g., Kₐ ~10⁴–10⁶ M⁻¹).
  • Circular Dichroism : Track conformational changes in DNA secondary structure.
  • Antimicrobial Assays : MIC determinations against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. How does the 2-phenylethyl substituent influence bioactivity compared to halogenated analogs (e.g., 4-[(n-bromophenyl)carbamoyl]butanoic acids)?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., Br, F, CH₃) and compare IC₅₀ values in cytotoxicity assays.
  • Computational Docking : Use AutoDock Vina to model interactions with DNA topoisomerase II or microbial enzymes. The phenyl group may enhance hydrophobic binding vs. halogenated analogs’ electronic effects .

Q. What crystallographic challenges arise in resolving its structure, and how can SHELX workflows address them?

  • Methodology :

  • Twinned Data : Use SHELXD for dual-space recycling in cases of pseudo-merohedral twinning.
  • Disorder Modeling : SHELXL’s PART and AFIX commands refine disordered phenyl/ethyl moieties.
  • Validation : Check R-factors (R₁ < 0.05) and Flack parameter for enantiopurity .

Q. How can in silico approaches predict its metabolic stability and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to assess solubility (LogP), CYP450 inhibition, and Ames toxicity.
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydrolysis of the carbamoyl group) using GLORY or GLORYx .

Q. What assays are suitable for evaluating its antioxidant potential?

  • Methodology :

  • DPPH Scavenging : Measure IC₅₀ values (µM) via UV-Vis at 517 nm.
  • FRAP Assay : Quantify Fe³⁺ reduction to Fe²⁺ (λ = 593 nm).
  • ROS Inhibition : Use H₂DCFDA fluorescence in cell-based models .

Data Contradictions and Resolution

  • Discrepancy : Conflicting reports on antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative specificity) .
    • Resolution : Standardize assay conditions (e.g., broth microdilution per CLSI guidelines) and validate with positive controls (e.g., ciprofloxacin).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.